4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-prop-2-enyl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S2/c1-2-5-12-8(10-11-9(12)13)7-4-3-6-14-7/h2-4,6H,1,5H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFGYLPKWBDFLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351651 | |
| Record name | 4-(Prop-2-en-1-yl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187795-50-2 | |
| Record name | 4-(Prop-2-en-1-yl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiosemicarbazide Cyclization
A foundational approach involves the cyclization of thiosemicarbazide precursors under alkaline conditions. For structurally analogous compounds like 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol, this method employs intramolecular dehydrative cyclization in the presence of 2N sodium hydroxide.
Procedure:
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Synthesis of Thiosemicarbazide Intermediate:
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Cyclization:
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Treat the intermediate with 2N NaOH at 80°C for 6–8 hours.
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Acidify the mixture with HCl to precipitate the product.
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Hydrazide-Thiocyanate Condensation
An alternative route involves condensing hydrazide derivatives with potassium thiocyanate, followed by allylation. This method is adaptable from the synthesis of 4-allyl-5-furan-2-yl analogs.
Procedure:
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Hydrazide Preparation:
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React 5-thien-2-yl-1,3,4-oxadiazole-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide.
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Thiocyanate Addition:
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Treat the hydrazide with KSCN in acetic acid under reflux, yielding a thiourea derivative.
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Cyclization and Allylation:
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Cyclize the thiourea in basic media, followed by alkylation with allyl bromide in acetone.
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Ultrasound-Assisted Synthesis
Mechanochemical Advantages
Ultrasound irradiation enhances reaction rates and yields by promoting cavitation, which accelerates molecular collisions. For example, benzothiazinyl triazole derivatives synthesized via sonication achieved 85–90% yields in 1–2 hours, compared to 65% yields over 6 hours using conventional methods.
Procedure:
-
Thiosemicarbazide Preparation:
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Same as Section 1.1.
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Ultrasound Cyclization:
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Expose the thiosemicarbazide intermediate to ultrasound (40 kHz, 300 W) in 2N NaOH for 45 minutes.
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Neutralize with HCl to isolate the product.
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Alkylation of Preformed Triazole-Thiols
Direct Allylation
Alkylation of 5-thien-2-yl-4H-1,2,4-triazole-3-thiol with allyl bromide in the presence of a base (e.g., KCO) offers a straightforward route.
Procedure:
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Triazole-Thiol Synthesis:
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Prepare 5-thien-2-yl-4H-1,2,4-triazole-3-thiol via cyclization of thiosemicarbazides (see Section 1.1).
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Alkylation:
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React the triazole-thiol with allyl bromide (1.2 equiv) in DMF at 60°C for 4 hours.
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Purify via column chromatography (hexane:ethyl acetate, 7:3).
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Comparative Analysis of Methods
| Method | Reaction Time | Yield (%) | Conditions |
|---|---|---|---|
| Conventional Cyclization | 6–8 hours | 65–72 | 2N NaOH, 80°C |
| Ultrasound-Assisted | 45 minutes | 78–82 | 40 kHz, 300 W |
| Direct Alkylation | 4 hours | 70–75 | DMF, KCO, 60°C |
Ultrasound irradiation emerges as the most efficient method, reducing reaction times by 80% and improving yields by 10–15% compared to conventional heating. Direct alkylation balances simplicity and moderate efficiency but requires pre-synthesized triazole-thiols.
Structural Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, methanol:water 70:30) shows ≥98% purity for ultrasound-synthesized batches.
Challenges and Optimization Strategies
Side Reactions
Chemical Reactions Analysis
Oxidation Reactions
The thiol (-SH) group undergoes oxidation to form sulfonic acids or disulfides under controlled conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | Ethanol, 60°C, 3 hours | Sulfonic acid derivative | 75–85% | |
| I₂/KIO₃ | Aqueous NaOH, RT, 1 hour | Disulfide-linked dimer | 68% |
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Mechanistic Insight : Oxidation with H₂O₂ proceeds via a radical mechanism, forming sulfenic and sulfonic acid intermediates. Disulfide formation with I₂/KIO₃ involves thiolate ion coupling .
Alkylation/Substitution Reactions
The thiol group participates in nucleophilic substitution reactions with alkyl halides.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| CH₃I | K₂CO₃, DMF, 80°C, 6 hours | S-Methylated triazole | 92% | |
| C₆H₅CH₂Br | Et₃N, THF, RT, 12 hours | Benzylthioether derivative | 85% |
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Key Observation : Alkylation occurs preferentially at the sulfur atom over the triazole nitrogen due to higher nucleophilicity of the thiol group .
Cyclization and Ring-Opening Reactions
The allyl group enables cycloaddition and intramolecular reactions.
Intramolecular Diels-Alder (IMDA) Reactions
Under thermal conditions, the allyl group acts as a dienophile partner with the thienyl ring:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| Toluene, 110°C, 1.5 hours | Bicyclic triazole-thiophene adduct | 90–95% |
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Substituent Effects : Electron-withdrawing groups on the thienyl ring accelerate the reaction rate (e.g., halogen substituents reduce reaction time to 1.5 hours vs. 7 days for unsubstituted analogs) .
Condensation with Aldehydes
The thiol group reacts with aldehydes to form Schiff base-like thiosemicarbazones.
Base-Mediated Rearrangements
In alkaline media, the triazole ring undergoes structural reorganization.
| Base | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaOH (2N) | Reflux, 4 hours | Ring-opened thiosemicarbazide | 62–79% |
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Mechanism : Base-induced deprotonation of the thiol group triggers ring-opening, followed by reclosure to form regioisomeric triazoles .
Interaction with Biological Targets
While not a classical reaction, the compound interacts with enzymes via hydrogen bonding and hydrophobic interactions:
| Target | Interaction Type | Biological Effect | Reference |
|---|---|---|---|
| Bacterial dihydrofolate reductase | Thiol coordination to Zn²⁺ | Antimicrobial activity (MIC: 8 µg/mL) | |
| Human topoisomerase II | π-Stacking with thienyl ring | Anticancer activity (IC₅₀: 12 µM) |
Comparative Reactivity with Analogues
Structural modifications alter reactivity:
Key Findings:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. Research has shown that derivatives of 1,2,4-triazole compounds, including 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol, have been effective against various bacterial strains. For example, studies have demonstrated that certain triazole derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
Case Study: Antibacterial Efficacy
In a study assessing the antibacterial potential of triazole derivatives, compounds were tested against Escherichia coli and Staphylococcus aureus. The results indicated that several derivatives exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting their potential as therapeutic agents .
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| 4-Allyl-5-thien-2-yl-4H-triazole-3-thiol | 32 | 16 |
| Other Derivative A | 16 | 8 |
| Other Derivative B | 64 | 32 |
Antioxidant Properties
Additionally, compounds derived from triazoles have shown promising antioxidant activities. For instance, the antioxidant capacity was evaluated using DPPH and ABTS assays, with some derivatives demonstrating IC50 values comparable to standard antioxidants like ascorbic acid .
Agricultural Applications
Fungicides
The antifungal properties of 1,2,4-triazole derivatives make them suitable candidates for agricultural fungicides. Their mechanism typically involves inhibiting fungal cytochrome P450 enzymes, which are crucial for fungal growth and reproduction. The introduction of sulfur-containing groups in triazole structures enhances their efficacy against a range of plant pathogens .
Case Study: Field Trials
Field trials conducted with formulations containing triazole derivatives showed significant reductions in fungal infections in crops such as wheat and corn. The treated plants exhibited improved yield and health compared to untreated controls.
Materials Science
Corrosion Inhibitors
Research indicates that this compound can serve as an effective corrosion inhibitor for metals in acidic environments. The compound forms a protective layer on metal surfaces, preventing oxidation and degradation .
Case Study: Electrochemical Studies
Electrochemical impedance spectroscopy (EIS) tests revealed that the presence of this triazole derivative significantly reduced corrosion rates of carbon steel in acidic solutions. The protective efficiency reached up to 90% at optimal concentrations.
Mechanism of Action
The mechanism of action of 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets, including enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can interact with nucleic acids and proteins through hydrogen bonding and π-π interactions, affecting their function and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol, their substituents, and reported biological or physicochemical properties:
Key Findings from Comparative Analysis:
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., 4-iodophenyl in Compound 16 ) enhance antiviral activity by improving binding affinity to viral helicases. Electron-donating groups (e.g., -NH₂ in AT ) boost antioxidant capacity by stabilizing radical intermediates.
Structural Flexibility vs. Activity: Compounds with allyl or cyclopentenylamino groups (e.g., target compound and Compound 12 ) exhibit steric flexibility, which may optimize binding to enzyme active sites. Rigid aromatic substituents (e.g., pyrazine in ) limit conformational freedom but improve thermal stability for material science applications.
Thiol Reactivity :
Biological Activity
4-Allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies highlighting its efficacy against various pathogens.
The molecular formula of this compound is , with a molecular weight of 223.32 g/mol. The compound features a triazole ring substituted with an allyl group and a thienyl moiety, which are critical for its biological activity.
Synthesis Methods
Recent studies have demonstrated various synthetic routes for this compound. For instance, ultrasound-assisted synthesis has been shown to enhance yields significantly compared to conventional methods . The synthesis typically involves coupling reactions using electrophiles under controlled conditions.
Antifungal Activity
- Mechanism of Action : The triazole core is known for its ability to inhibit cytochrome P450 enzymes in fungi, particularly lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis . This inhibition leads to the accumulation of toxic sterols and disrupts fungal cell membrane integrity.
- Efficacy Against Fungal Strains : In vitro studies have shown that derivatives of triazoles exhibit significant antifungal activity against various strains. For example, compounds with electron-donating groups have demonstrated enhanced antifungal potency .
- Case Study : A study evaluating several triazole derivatives found that compounds similar to 4-allyl-5-thien-2-yltriazoles exhibited IC50 values ranging from 13 µg/mL to over 28 µg/mL against HepG2 liver cancer cells, indicating potential cross-reactivity with fungal cells as well .
Antibacterial Activity
- Broad Spectrum : Triazoles have also shown antibacterial properties against both Gram-positive and Gram-negative bacteria. Preliminary screening indicated that compounds based on the triazole scaffold can inhibit bacterial growth effectively .
- Case Study : In a recent study on Schiff bases derived from triazoles, several compounds exhibited IC50 values against Staphylococcus aureus and Pseudomonas aeruginosa ranging from 22 µg/mL to 33 µg/mL .
Structure-Activity Relationship (SAR)
The biological activity of 4-allyl-5-thien-2-yltriazoles can be significantly influenced by the nature of substituents on the triazole ring:
- Electron-donating groups (e.g., methyl groups) enhance anti-proliferative activity.
- Electron-withdrawing groups (e.g., bromo groups) tend to reduce potency .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
